2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)14-7-9-15(10-8-14)22-18(26)11-24-20(27)19-16-5-3-4-6-17(16)23-25(19)12-21-24/h7-10,12-13H,3-6,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILMTHRIBKQUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazinoindazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindazole ring system.
Introduction of the acetamide group: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the triazinoindazole intermediate.
Substitution with the phenyl ring: The final step involves the substitution of the phenyl ring with a propan-2-yl group, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a triazino-indazole moiety. Its molecular formula is with a molecular weight of approximately 408.4 g/mol. The presence of multiple functional groups suggests potential reactivity and interaction with biological targets.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. Research into derivatives of the triazino-indazole structure has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, triazino-indazole derivatives have been linked to the inhibition of specific kinases involved in cancer progression .
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has been investigated. In vitro studies suggest that related compounds demonstrate activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
3. Neuroprotective Effects
Research focusing on the neuroprotective capabilities of triazino-indazole derivatives indicates their potential in treating neurodegenerative diseases. These compounds may exhibit antioxidant properties and modulate neuroinflammatory responses, thereby protecting neuronal cells from damage .
Pharmacological Insights
1. Antidepressant Activity
Compounds similar to 2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide have been evaluated for antidepressant effects in animal models. Studies report that these compounds can influence neurotransmitter levels and show efficacy comparable to traditional antidepressants like imipramine .
2. Anticonvulsant Properties
The anticonvulsant activity of related pyrazole and indazole derivatives has been documented extensively. These compounds are believed to modulate ion channels or neurotransmitter receptors involved in seizure activity .
Material Science Applications
1. Organic Electronics
The unique electronic properties of triazino-indazole derivatives make them suitable candidates for applications in organic electronics. Their ability to form stable films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Drug Delivery Systems
Due to their structural complexity and ability to form complexes with various biomolecules, these compounds can be utilized in drug delivery systems. They may enhance the solubility and bioavailability of poorly soluble drugs through complexation or encapsulation techniques .
Case Studies
Mechanism of Action
The mechanism of action of 2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Key Observations :
Core Heterocycles: The target’s triazinoindazole core differs from the triazinoquinazoline in , which has a quinazoline instead of an indazole. Indazole systems often exhibit stronger π-π stacking in biological targets compared to quinazolines .
Substituent Effects :
- The 4-isopropylphenyl group in the target compound introduces steric hindrance absent in the nitro-phenyl (6b–6c) or thiazole (3.1) analogs. This may enhance selectivity for hydrophobic binding pockets .
- Thioether linkages in (e.g., compound 3.1) improve metabolic stability compared to the target’s acetamide .
Synthetic Routes :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in offers high regioselectivity for triazole formation, while carbodiimide-mediated coupling in is efficient for amide bonds .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Solubility
Key Findings :
- The target’s higher LogP (3.8 vs.
- Nitro-substituted analogs (6b) show antimicrobial effects, while thiazole-linked systems (3.1) demonstrate anticancer activity, highlighting substituent-driven target specificity .
Spectral and Analytical Data
- IR Spectroscopy : The target’s carbonyl (C=O) stretch is expected near 1670 cm⁻¹, aligning with triazole-linked acetamides (1671–1682 cm⁻¹) .
- ¹H NMR : The 4-isopropylphenyl group would show characteristic doublets for isopropyl CH3 (δ ~1.2 ppm) and aromatic protons (δ ~7.2–7.4 ppm), distinct from nitro-phenyl (δ 8.61 ppm in 6c) or thiazole (δ 8.40 ppm in 3.1) environments .
Biological Activity
The compound 2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide represents a significant development in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indazole family and features a complex heterocyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 320.39 g/mol. Its structural characteristics suggest potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize methods such as cyclization and acylation to form the indazole core and introduce the acetamide side chain.
Antimicrobial Activity
Recent studies have shown that derivatives of indazole compounds exhibit significant antimicrobial properties. In vitro assays demonstrated that the compound exhibited potent activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria.
- Comparative studies indicated that the compound's activity surpassed that of traditional antibiotics like ampicillin.
Antiprotozoal Activity
The antiprotozoal efficacy of this compound was evaluated against several protozoan parasites:
- E. histolytica , G. intestinalis , and T. vaginalis were tested.
- The results indicated that this compound was more potent than previously studied indazole derivatives with IC50 values significantly lower than those reported for standard treatments .
Anticancer Potential
Emerging data suggest that this compound may also possess anticancer properties:
- Studies have indicated that it can inhibit cell proliferation in various cancer cell lines.
- Mechanistic studies revealed that it may induce apoptosis through the activation of specific signaling pathways associated with cancer cell survival.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Antimicrobial Activity :
- Evaluation Against Cancer Cell Lines :
-
Safety and Toxicity Assessments :
- Preliminary toxicological evaluations suggest that the compound exhibits low toxicity profiles in mammalian cells at therapeutic concentrations, making it a promising candidate for further development.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
